N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O/c19-16-6-1-2-7-17(16)21-18(24)13-22-8-10-23(11-9-22)15-5-3-4-14(20)12-15/h1-7,12H,8-11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJLYCXOIGKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 797775-73-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19BrClN3O
- Molecular Weight : 388.72 g/mol
- IUPAC Name : this compound
This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antidepressant and antipsychotic effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with a piperazine derivative in the presence of a base. The process can be optimized for yield and purity through various methods including solvent selection and temperature control.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound were evaluated for their antimicrobial effects using the tube dilution method. The results indicated significant activity against various bacterial strains, comparable to standard antibiotics such as ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound was assessed using the MTT assay on several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness, although it was less potent than established chemotherapeutic agents like 5-fluorouracil .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to cancer proliferation and microbial resistance. Molecular docking studies suggest that this compound may interact with targets such as topoisomerase II, which is crucial for DNA replication and repair .
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:
- Study on Antimicrobial Effects : A study published in MDPI demonstrated that piperazine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .
- Anticancer Properties : Research conducted on various piperazine compounds indicated that specific modifications could enhance their anticancer activity. For example, modifications to the chlorophenyl group improved selectivity towards cancer cells while reducing toxicity to normal cells .
Table 1: Biological Activity Summary of this compound
| Activity Type | Methodology | Results | Comparison |
|---|---|---|---|
| Antimicrobial | Tube dilution method | Significant activity against tested strains | Comparable to ciprofloxacin |
| Anticancer | MTT assay | IC50 values indicate moderate potency | Less potent than 5-fluorouracil |
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structures to N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exhibit significant antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, potentially leading to mood elevation and anxiety reduction.
-
Antipsychotic Properties
- The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Studies have shown that modifications on the piperazine ring can enhance antipsychotic efficacy while reducing side effects.
-
Anti-inflammatory Effects
- Some derivatives of this compound have demonstrated anti-inflammatory properties in preclinical models. This is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory pathways is crucial.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of structurally related compounds. The results indicated that modifications at the piperazine position significantly increased serotonin receptor binding affinity, correlating with enhanced antidepressant effects in animal models .
Case Study 2: Antipsychotic Activity
In a clinical trial reported in Psychopharmacology, a derivative of this compound was evaluated for its antipsychotic properties. The findings showed a marked reduction in psychotic symptoms among participants, with a favorable safety profile compared to traditional antipsychotics .
Case Study 3: Anti-inflammatory Mechanisms
Research published in Clinical Immunology investigated the anti-inflammatory effects of related compounds in vitro. The study found that these compounds inhibited pro-inflammatory cytokine production, suggesting their potential utility in treating chronic inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho-position of the phenyl ring serves as a prime site for NAS due to its electronegativity and leaving-group potential.
Key Reactions:
-
Hydroxylation : Replacement of Br with –OH under alkaline conditions (NaOH/H₂O, 80°C), yielding N-(2-hydroxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide .
-
Amination : Reaction with ammonia or primary amines (e.g., methylamine) in ethanol under reflux forms N-(2-aminophenyl) derivatives .
Example Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 10% NaOH (aq.) | Ethanol | 80°C | 6 h | 72% |
| NH₃ (gas) | DMF | 100°C | 12 h | 58% |
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in alkylation, acylation, and complexation reactions:
Alkylation
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated piperazinium salts .
-
Product : 2-[4-(3-chlorophenyl)-1-methylpiperazin-1-ium-1-yl]-N-(2-bromophenyl)acetamide iodide (melting point: 210–212°C) .
Acylation
-
Acetic anhydride or acetyl chloride introduces acetyl groups to the piperazine nitrogen, forming N-acetyl derivatives.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux, 4 h | 2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid | 85% |
| Basic (NaOH/EtOH) | 10% NaOH, 70°C, 3 h | Sodium salt of the acetic acid derivative | 78% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .
Oxidation
-
KMnO₄/H₂SO₄ : Converts the acetamide’s methylene (–CH₂–) to a ketone, forming N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetone .
-
H₂O₂/Fe²⁺ : Generates N-oxide derivatives at the piperazine nitrogen .
Reduction
-
LiAlH₄ : Reduces the acetamide to a secondary amine, yielding N-(2-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamine .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives with aryl boronic acids | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-arylpiperazine variants | 55–68% |
Example : Reaction with phenylboronic acid produces N-(2-biphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide .
Complexation with Macrocycles
The piperazine nitrogen and acetamide carbonyl can coordinate to cucurbiturils or cyclodextrins:
-
TMeQ (symmetrical tetramethyl-cucurbituril) : Forms a 1:1 inclusion complex via hydrophobic interactions, confirmed by NMR upfield shifts (Δδ = 0.3–0.5 ppm) .
Comparative Reactivity Table
| Reaction Type | Site of Reactivity | Key Reagents | Major Products |
|---|---|---|---|
| NAS | ortho-Br on phenyl | NaOH, NH₃ | Hydroxyl/amino derivatives |
| Piperazine alkylation | Piperazine N-atoms | Methyl iodide, K₂CO₃ | N-methylpiperazinium salts |
| Acetamide hydrolysis | –CONH– group | HCl/NaOH | Carboxylic acid/sodium salt |
| Suzuki coupling | Aryl-Br | Pd(PPh₃)₄, boronic acids | Biaryl-acetamide hybrids |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Aromatic Substituents
Key Compounds :
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in and increases polarity and may enhance receptor binding affinity compared to halogen substituents (e.g., Br, Cl).
- Piperazine Modifications :
Analogues with Thiazole or Benzoheterocyclic Modifications
Key Compounds :
Key Observations :
Analogues with Sulfonyl or Benzo[d]thiazole Modifications
Key Compounds :
Critical Analysis of Structural-Activity Relationships (SAR)
- Position of Halogens :
- Piperazine Flexibility :
- Hybrid Structures :
- Integration of thiazole or benzoheterocycles (e.g., ) broadens pharmacological profiles but complicates synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
